3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)7-5-3-1-2-4-6(5)16-8(7)9(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBYIDHSYXUGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744110 | |
| Record name | 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-51-1 | |
| Record name | 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Benzothiophene Derivatives: Starting with benzothiophene, various derivatives can be synthesized through electrophilic aromatic substitution reactions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with benzothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic aromatic substitution typically requires strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds. Biology: In biological research, 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid can be used as a probe to study enzyme interactions and metabolic pathways. Medicine: Industry: It is used in the production of materials with specific properties, such as increased resistance to degradation and enhanced thermal stability.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Pathways: The compound may influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid and its analogues:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | CAS Number | Predicted pKa | Key Properties |
|---|---|---|---|---|---|---|
| This compound* | C₁₀H₅F₃O₂S | 246.21 | -CF₃ (3), -COOH (2) | Not Provided | ~1.5–2.0† | High acidity, lipophilic |
| 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | C₁₀H₄ClF₃O₂S | 280.65 | -Cl (3), -CF₃ (6), -COOH (2) | 923849-73-4 | 1.94 | Enhanced acidity, dense halogenation |
| 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | C₁₀H₅F₃O₂S | 246.21 | -CF₃ (7), -COOH (2) | EN300-39915950 | N/A | Positional isomer, altered electronic effects |
| 3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid | C₁₁H₁₀O₃S₂ | 254.30 | -CH₂S(O)CH₃ (3), -COOH (2) | 1247628-27-8 | ~2.5–3.0‡ | Polar sulfoxide, moderate acidity |
| 1-Benzothiophene-2-carboxylic acid | C₉H₆O₂S | 178.20 | -COOH (2) | N/A | ~2.8–3.2 | Parent compound, lower lipophilicity |
*Hypothetical structure inferred from analogues. †Estimated based on electron-withdrawing effects of -CF₃. ‡Predicted due to sulfoxide’s electron-withdrawing nature.
Key Observations:
Substituent Position Effects :
- The position of the -CF₃ group significantly alters electronic distribution. For example, 7-CF₃ () may exhibit different dipole interactions compared to 3-CF₃ due to proximity to the carboxylic acid .
- 3-Chloro-6-CF₃ () combines halogenation and trifluoromethyl effects, resulting in a highly electron-deficient aromatic system and lower pKa (1.94) .
Acidity Trends :
- Electron-withdrawing groups (-CF₃, -Cl) increase carboxylic acid acidity. The parent compound (pKa ~2.8–3.2) becomes more acidic when substituted with -CF₃ (pKa ~1.5–2.0) .
- Sulfoxide-containing derivatives (e.g., 3-(methanesulfinylmethyl), ) have moderately higher pKa values due to the sulfoxide’s weaker electron-withdrawing effect compared to -CF₃ .
Molecular Weight and Solubility: Halogenation (e.g., -Cl in ) increases molecular weight but reduces aqueous solubility.
Biological Activity
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS No. 826995-51-1) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core with a trifluoromethyl group and a carboxylic acid moiety, contributing to its distinct physicochemical properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can be crucial for therapeutic applications in diseases such as cancer and neurodegenerative disorders.
- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, modulating signaling pathways that are critical for cellular functions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating an inhibitory concentration (IC50) that suggests potential use as an antimicrobial agent.
| Microorganism | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 10.0 |
Neuroprotective Effects
In vitro studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The results indicated that it could reduce apoptotic markers significantly, suggesting potential implications for treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A recent investigation assessed the anticancer properties of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 20 µM across different cell lines.
Case Study 2: Cholinesterase Inhibition
Another study focused on the inhibition of acetylcholinesterase (AChE) by this compound, which is relevant for Alzheimer's disease treatment. The compound exhibited moderate inhibition with an IC50 value of approximately 25 µM, indicating its potential as a lead compound for further development.
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Microwave-Assisted Cyclization | 88 | 95 | 150°C, 10 min | |
| Alkaline Hydrolysis | 92 | 98 | 70°C, 6 h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
